![molecular formula C8H9NO2 B12879077 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one is a heterocyclic compound that features a seven-membered ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring consistent reaction conditions, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
- 1,5,6,7-Tetrahydro-4H-indol-4-one
Uniqueness
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one is unique due to its specific ring structure and the presence of the isoxazole moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocyclohepta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-4-8-6(7)5-9-11-8/h5H,1-4H2 |
InChI Key |
BJJJJJPBQDAGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


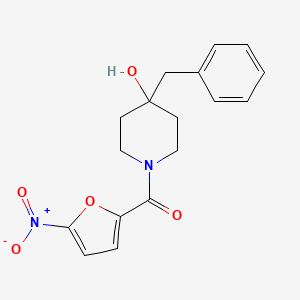

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
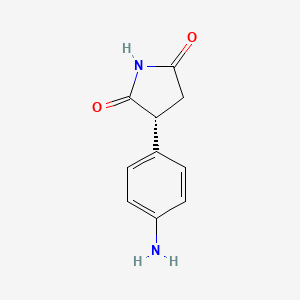
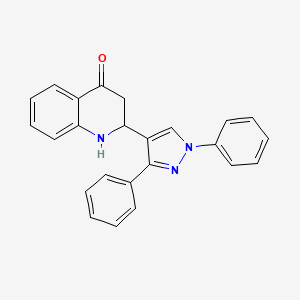

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

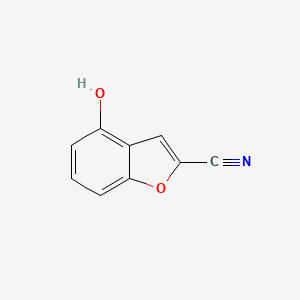
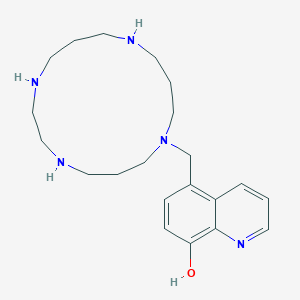
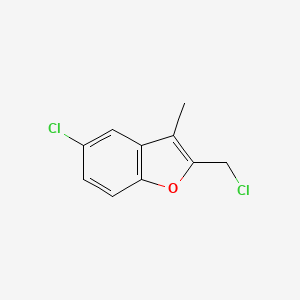
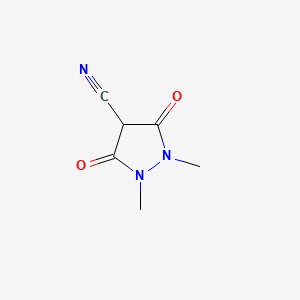
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
